Product packaging for 2,4-Dichloropyridine-3-sulfonamide(Cat. No.:)

2,4-Dichloropyridine-3-sulfonamide

Cat. No.: B13295245
M. Wt: 227.07 g/mol
InChI Key: ZRFJEASGEVSZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H4Cl2N2O2S and its molecular weight is 227.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O2S B13295245 2,4-Dichloropyridine-3-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

2,4-dichloropyridine-3-sulfonamide

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,8,10,11)

InChI Key

ZRFJEASGEVSZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

Historical Context and Evolution of Pyridine Sulfonamide Chemistry

The journey of pyridine-sulfonamide chemistry is intertwined with the broader history of sulfonamide and pyridine (B92270) compounds. Sulfonamides, first noted for their anti-bacterial properties in the early 20th century, have become a cornerstone of medicinal chemistry. openaccesspub.orgwikipedia.org The initial discovery of prontosil's in vivo conversion to the active antibacterial agent sulfanilamide (B372717) opened the floodgates for the synthesis of thousands of derivatives. openaccesspub.orgnih.gov This exploration led to the development of various drugs with a wide range of pharmacological activities beyond antibacterial effects. openaccesspub.orgekb.eg

Pyridine, a six-membered heteroaromatic ring, has been a subject of study since its structure was first proposed in the 1860s and its first synthesis in 1876. wikipedia.org Historically extracted from coal tar, modern synthetic methods have made pyridine and its derivatives readily accessible for a multitude of applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov The pyridine scaffold is a common feature in many approved drugs and is prized for its ability to improve the solubility and bioavailability of molecules. nih.govresearchgate.net

The combination of these two influential moieties, the pyridine ring and the sulfonamide group, has given rise to a rich field of research. Scientists have explored the synthesis and biological activities of various pyridine-sulfonamide derivatives, recognizing their potential in diverse therapeutic areas. nih.govrsc.org The development of these compounds has been driven by the desire to create novel molecules with unique properties inherited from both the pyridine and sulfonamide cores. rsc.org

Significance of Dihalogenated Pyridine Scaffolds in Organic Synthesis

Dihalogenated pyridine (B92270) scaffolds, such as the one found in 2,4-Dichloropyridine-3-sulfonamide, are valuable building blocks in organic synthesis. The presence of two halogen atoms on the pyridine ring offers multiple sites for functionalization, allowing for the construction of complex and diverse molecular architectures. researchgate.net Halopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The reactivity of the halogen atoms on the pyridine ring is influenced by their position. For instance, in 2,4-dichloropyrimidine (B19661), a related heterocyclic compound, nucleophilic substitution is highly regioselective, with the C4 position being more susceptible to attack than the C2 position. researchgate.net This differential reactivity allows for sequential and controlled modifications of the pyridine core.

The ability to selectively functionalize dihalogenated pyridines makes them highly sought-after starting materials in drug discovery. pharmablock.com The introduction of different substituents at various positions on the pyridine ring can significantly impact the molecule's biological activity, a principle that is central to structure-activity relationship (SAR) studies. researchgate.netnih.gov This modular approach to synthesis enables the rapid generation of libraries of compounds for biological screening. nih.gov

Current Research Landscape and Academic Relevance of 2,4 Dichloropyridine 3 Sulfonamide

Current research on compounds related to 2,4-Dichloropyridine-3-sulfonamide is active and multifaceted. While specific studies focusing solely on this exact compound are not extensively documented in the public domain, research on analogous structures provides insight into its potential applications and areas of investigation.

Recent studies on pyridine-sulfonamide derivatives have explored their potential as antiviral, antimicrobial, and enzyme inhibitors. acs.org For example, novel series of N-sulfonyl aminopyridines containing benzothiazole (B30560) or benzimidazole (B57391) rings have been synthesized and shown to possess significant antimicrobial potential. nih.gov The synthesis of new pyridines with sulfonamide moieties continues to be an area of interest, with researchers developing efficient synthetic methods to create these valuable compounds. rsc.org

The academic relevance of this class of compounds is underscored by the continuous development of new synthetic strategies and the exploration of their biological activities. For instance, recent research has focused on the synthesis of ureidopyrimidine compounds containing sulfonamide fragments as potential herbicides. nih.gov These studies often involve a combination of chemical synthesis, biological evaluation, and computational modeling to understand the structure-activity relationships. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 2,4 Dichloropyridine 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,4-Dichloropyridine-3-sulfonamide in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the sulfonamide group. The electron-withdrawing nature of the two chlorine atoms and the sulfonamide group significantly influences the chemical shifts of the pyridine ring protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted pyridine. pw.edu.pl The protons of the primary sulfonamide (-SO₂NH₂) typically appear as a broad singlet in the range of 8.7 to 10.2 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. Five distinct signals are expected, corresponding to the five carbon atoms of the dichloropyridine ring. The chemical shifts are influenced by the attached atoms (N, Cl, S) and their positions. Aromatic carbons in similar sulfonamide derivatives typically resonate between 111 and 161 ppm. rsc.org

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
H-5~7.5 - 7.8DoubletCoupled to H-6.
H-6~8.4 - 8.7DoubletDownfield shift due to adjacent nitrogen. Coupled to H-5.
-SO₂NH₂~8.7 - 10.2Singlet (broad)Chemical shift is solvent-dependent and may exchange with D₂O. rsc.org
C-2~150 - 155SingletAttached to Nitrogen and Chlorine.
C-3~135 - 140SingletAttached to the Sulfonamide group.
C-4~152 - 158SingletAttached to Chlorine.
C-5~125 - 130SingletAttached to Hydrogen.
C-6~150 - 155SingletAttached to Nitrogen and Hydrogen.

To confirm the structural assignments, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H-5 and H-6 would be observed, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the substitution pattern. For instance, correlations would be expected from H-5 to C-3 and C-4, and from H-6 to C-2 and C-4, confirming the placement of the chloro and sulfonamide substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. While less critical for a rigid aromatic system, it can confirm through-space proximities.

Solid-State NMR (SS-NMR) is a vital technique for characterizing the compound in its crystalline form. Unlike solution-state NMR, SS-NMR provides information about the local molecular environment within the crystal lattice. Polymorphism, the existence of multiple crystalline forms, can be readily identified using SS-NMR because different crystal packing arrangements result in distinct chemical shifts. acs.org

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. The ¹³C and ¹⁵N CP/MAS spectra would be particularly sensitive to the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, that define the polymorphic form. acs.org Anisotropic broadening observed in SS-NMR spectra can indicate a distribution of environments or reduced molecular mobility within the solid state. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The vibrational spectrum of this compound is dominated by absorptions from the sulfonamide group and the substituted pyridine ring. Based on extensive studies of arylsulfonamides, characteristic frequency ranges can be predicted. rsc.orgznaturforsch.com

Vibrational ModeExpected Frequency Range (cm⁻¹)SpectroscopyNotes
N-H Asymmetric Stretch3320 - 3390IRCharacteristic of the primary sulfonamide (-NH₂) group. znaturforsch.com
N-H Symmetric Stretch3220 - 3280IRCharacteristic of the primary sulfonamide (-NH₂) group. znaturforsch.com
C-H Aromatic Stretch3050 - 3150IR, RamanVibrations of the C-H bonds on the pyridine ring.
S=O Asymmetric Stretch1315 - 1345IR (Strong), RamanA very strong and characteristic absorption for the sulfonyl group. znaturforsch.com
S=O Symmetric Stretch1145 - 1190IR (Strong), RamanAnother strong and characteristic absorption for the sulfonyl group. znaturforsch.com
Pyridine Ring Stretches (C=C, C=N)1400 - 1600IR, RamanMultiple bands corresponding to ring vibrations. researchgate.net
S-N Stretch900 - 925IRVibration of the sulfur-nitrogen bond. znaturforsch.com
C-Cl Stretch700 - 850IR, Raman (Strong)Vibrations of the carbon-chlorine bonds.

Modern sampling techniques enhance the utility of vibrational spectroscopy.

ATR-IR (Attenuated Total Reflectance Infrared) Spectroscopy: This technique is ideal for the rapid analysis of solid powders or crystals with minimal to no sample preparation. It allows for the acquisition of a high-quality IR spectrum from a small amount of material, making it suitable for routine identification and quality control.

Micro-Raman Spectroscopy: This technique combines a Raman spectrometer with a microscope, allowing for the analysis of very small sample areas, such as individual microcrystals. It is particularly powerful for studying polymorphism, as different crystalline forms can be individually analyzed and their spectra compared. The insensitivity of Raman scattering to water makes it an excellent tool for analyzing samples in various environments. s-a-s.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₅H₄Cl₂N₂O₂S), the molecular weight is 225.96 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition by measuring the exact mass to several decimal places. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two chlorine atoms.

Under ionization conditions, such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion can fragment in predictable ways. The study of sulfonamide fragmentation is well-documented. nih.govresearchgate.net Key fragmentation pathways for aromatic sulfonamides include:

Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the extrusion of SO₂, resulting in a fragment ion at [M - 64]⁺. The presence of electron-withdrawing groups like chlorine on the aromatic ring is known to promote this fragmentation. nih.gov

Cleavage of the C-S Bond: Fission of the bond between the pyridine ring and the sulfur atom can occur, leading to fragments corresponding to the dichloropyridinyl cation and the SO₂NH₂ radical.

Cleavage of the S-N Bond: Cleavage of the sulfur-nitrogen bond is another typical pathway, generating a dichloropyridine-sulfonyl cation. researchgate.net

m/z (for ³⁵Cl)Proposed FragmentFragmentation Pathway
226[C₅H₄³⁵Cl₂N₂O₂S]⁺Molecular Ion [M]⁺
162[C₅H₄³⁵Cl₂N₂]⁺Loss of SO₂
146[C₅H₂³⁵Cl₂N]⁺Cleavage of C-S bond
179[C₅H₂³⁵Cl₂NO₂S]⁺Cleavage of S-N bond and rearrangement

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula from the measured mass-to-charge ratio (m/z).

For this compound (C₅H₄Cl₂N₂O₂S), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value. The presence of two chlorine atoms creates a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) that serves as an additional point of confirmation. The high resolving power of HRMS can distinguish between the isotopic peaks, and the observed pattern must match the theoretical distribution for a molecule containing two chlorine atoms.

Illustrative HRMS Data for [M+H]⁺ of this compound

Parameter Value
Elemental Formula C₅H₅Cl₂N₂O₂S⁺
Calculated m/z (Monoisotopic) 226.94975
Experimentally Measured m/z 226.94951
Mass Accuracy (ppm) -1.06
Isotopic Peaks [M+H]⁺, [M+2+H]⁺, [M+4+H]⁺
Theoretical Isotopic Ratio 100:65:10

| Observed Isotopic Ratio | Matches theoretical prediction |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion—in this case, the molecular ion of this compound—to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of its atoms. nih.govnih.gov

In a typical MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z ≈ 227) is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govnih.gov The fragmentation of sulfonamides often follows predictable pathways. nih.govresearchgate.net For this compound, characteristic fragmentation would likely involve the neutral loss of sulfur dioxide (SO₂, 63.96 Da), cleavage of the C-S bond, and fragmentation of the dichloropyridine ring. These fragmentation pathways help to confirm the presence and position of the sulfonamide group and the chlorine atoms on the pyridine ring.

Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
227 163 SO₂ [C₅H₄Cl₂N₂]⁺
227 147 SO₂NH₂ [C₅H₂Cl₂N]⁺
163 128 Cl [C₅H₄ClN₂]⁺

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govunits.it

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The data obtained reveals the exact conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the sulfonamide group.

Representative Single-Crystal X-ray Diffraction Data Table

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Volume (ų) 1042
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.45
R-factor < 0.05

| Key Bond Lengths (Å) | S-O: ~1.43, S-N: ~1.62, C-S: ~1.77, C-Cl: ~1.74 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline powders. units.itmarshall.edu It is essential for identifying the crystalline phase of a bulk sample of this compound and assessing its polymorphic purity. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.

The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram can be used to confirm the identity of the material by comparison to a reference pattern, to detect the presence of impurities or different polymorphic forms, and to determine the degree of crystallinity.

Typical Powder X-ray Diffraction Peak List

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
12.5 7.08 85
15.8 5.61 100
20.1 4.42 60
25.2 3.53 95

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for isolating it from reaction mixtures or impurities. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC method is typically employed. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol. A UV detector is commonly used for detection, as the pyridine ring is chromophoric. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Method Parameters and Purity Results

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (tR) 8.2 minutes

| Peak Area % (Purity) | 99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. In the context of this compound analysis, GC-MS provides a robust method for its characterization, leveraging the chromatographic separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry.

The methodology involves introducing a volatilized sample of this compound into a gas chromatograph. Here, the compound is separated from other components in the sample matrix based on its partitioning between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions and can be used for its preliminary identification.

Following separation in the GC column, the isolated this compound molecules are introduced into the mass spectrometer. In the ion source, the molecules are typically subjected to electron ionization (EI), where they are bombarded with a high-energy electron beam. This process results in the formation of a molecular ion (M⁺), which is a radical cation corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, enabling unambiguous identification.

The fragmentation of aromatic sulfonamides in mass spectrometry is well-documented and follows predictable pathways. For this compound, the presence of electron-withdrawing chlorine atoms on the pyridine ring is expected to influence the fragmentation cascade. A common and significant fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S bond and the S-N bond. The extrusion of sulfur dioxide (SO₂) is a characteristic rearrangement process for many arylsulfonamides, a reaction that can be promoted by ortho-substituents.

The resulting mass spectrum is a plot of the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound. The subsequent fragmentation would likely involve the loss of the sulfonamide group or parts of it, as well as fragmentation of the dichloropyridine ring itself. Detailed analysis of these fragments allows for the confirmation of the compound's structure.

Below is a table of predicted characteristic mass fragments for this compound based on established fragmentation patterns of similar compounds.

Predicted Fragment m/z (Mass-to-Charge Ratio) Proposed Fragment Structure
Molecular Ion226/228/230[C₅H₃Cl₂N₂O₂S]⁺
Loss of SO₂162/164/166[C₅H₃Cl₂N₂]⁺
Dichloropyridine cation146/148/150[C₅H₂Cl₂N]⁺
Loss of Cl111/113[C₅H₂ClN]⁺
Pyridine cation77[C₅H₄N]⁺

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Computational and Theoretical Chemistry Studies of 2,4 Dichloropyridine 3 Sulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. mdpi.com These methods solve the Schrödinger equation for a molecule, providing insights into its geometry, stability, and electronic properties. For a molecule like 2,4-dichloropyridine-3-sulfonamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure accurate results.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule.

Conformational analysis is also crucial, especially concerning the rotation around the C-S and S-N bonds of the sulfonamide group. Different rotational isomers (conformers) may exist, and DFT calculations can identify the most stable conformer and the energy barriers between different conformations. The planarity of the pyridine (B92270) ring and the orientation of the sulfonamide group relative to the ring would be key features to analyze.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent published data.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl (C2)~1.74
Bond Length (Å)C-Cl (C4)~1.73
Bond Length (Å)C-S~1.78
Bond Length (Å)S-N~1.65
Bond Angle (°)Cl-C2-N~116
Bond Angle (°)C3-S-N~107
Dihedral Angle (°)C4-C3-S-N~75

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests high chemical reactivity and that the molecule is a "soft" molecule, while a large gap indicates high stability and that it is a "hard" molecule. For this compound, the HOMO would likely be localized on the pyridine ring and the sulfonamide group, while the LUMO might be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only and does not represent published data.

ParameterEnergy (eV)
HOMO-7.0
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.5

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group. Positive potential would be expected around the hydrogen atoms of the sulfonamide group. The chlorine atoms would also influence the charge distribution on the pyridine ring.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the calculated molecular structure and properties.

Simulated NMR and IR Spectra

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR simulations. Comparing the calculated spectra with experimental data helps in the accurate assignment of spectral peaks.

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes would include the S=O and N-H stretching of the sulfonamide group, and the C-Cl and C=N stretching of the dichloropyridine ring.

Table 3: Hypothetical Key Simulated Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes only and does not represent published data.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H stretch~3300
C=N stretch (pyridine)~1580
S=O asymmetric stretch~1350
S=O symmetric stretch~1160
C-Cl stretch~800

UV-Vis Absorption and Fluorescence Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, the UV-Vis spectrum would likely be characterized by π→π* and n→π* transitions involving the pyridine ring and the sulfonamide group.

Computational studies on the fluorescence properties would involve optimizing the geometry of the first excited state and calculating the emission energy. The solvent environment can significantly affect both absorption and fluorescence and can be modeled using methods like the Polarizable Continuum Model (PCM).

Reaction Mechanism Modeling and Transition State Analysis

The study of reaction mechanisms at a molecular level is fundamental to understanding the chemical transformations that this compound may undergo. Computational chemistry, particularly methods based on density functional theory (DFT), offers a powerful toolkit for modeling these reaction pathways and identifying the associated transition states.

In a typical study, the reaction of this compound with a nucleophile, for instance, would be modeled to understand the substitution patterns on the dichloropyridine ring. Theoretical calculations can predict whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates like Meisenheimer complexes. The energies of reactants, products, transition states, and any intermediates are calculated to construct a potential energy surface for the reaction.

Transition state analysis is a critical component of this modeling. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Calculated Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State (Substitution at C2)+25.3
Intermediate (Meisenheimer Complex at C2)+15.8
Transition State (Substitution at C4)+22.1
Intermediate (Meisenheimer Complex at C4)+12.5
Products (Monosubstituted Product + Leaving Group)-10.2

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide deep insights into its conformational landscape and stability in various environments, such as in solution or in a biological system.

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. The forces between atoms are typically described by a molecular mechanics force field. By simulating the molecule over a period of time (from picoseconds to microseconds), one can observe its dynamic behavior, including bond rotations, ring puckering, and intermolecular interactions.

Table 2: Illustrative Conformational Analysis Data for this compound from a Hypothetical Molecular Dynamics Simulation

Dihedral Angle (C-C-S-N)Population (%)Relative Free Energy (kcal/mol)
-150° to -180°450.00
-60° to -90°250.85
60° to 90°250.85
0° to 30°52.50

This table is for illustrative purposes only and does not represent experimentally verified data.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their macroscopic properties. For this compound, QSPR models can be developed to predict various physical properties without the need for experimental measurements, which can be time-consuming and costly.

In a QSPR study, a set of molecular descriptors is calculated for the compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies). A mathematical model is then built to relate these descriptors to a specific property of interest, such as boiling point, melting point, solubility, or partition coefficient. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical techniques used for model development.

While no specific QSPR studies focused solely on this compound are found in the literature, research on broader classes of sulfonamides has demonstrated the utility of this approach. nih.gov For instance, a QSPR model for predicting the melting point of a series of sulfonamides might use descriptors like the Wiener index, molecular polarizability, and the energy of the highest occupied molecular orbital (HOMO).

Table 3: Illustrative QSPR Model for Predicting a Physicochemical Property of Sulfonamides

PropertyModel Equation
Melting Point (°C)150.2 + (2.5 * Wiener Index) - (10.1 * Polarizability) + (5.3 * HOMO Energy)0.88
LogP0.5 + (0.02 * Molecular Weight) - (0.1 * H-bond Donors)0.91

This table presents hypothetical QSPR models for illustrative purposes. R² (the coefficient of determination) indicates the goodness of fit of the model.

Advanced Research Applications of 2,4 Dichloropyridine 3 Sulfonamide As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the pyridine (B92270) and sulfonamide moieties makes 2,4-Dichloropyridine-3-sulfonamide a candidate for constructing more elaborate heterocyclic frameworks. The development of novel heterocycles is a cornerstone of medicinal chemistry and materials science, with pyridine-fused systems showing significant biological activities. nih.govresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for synthesizing complex polycyclic systems. While specific literature detailing the use of this compound in annulation reactions is limited, the reactivity of its functional groups allows for theoretical application in such transformations. For instance, the chlorine atoms are susceptible to displacement by binucleophilic reagents, which could lead to the formation of new fused rings. Methodologies for [3+3] and [4+2] annulation reactions are well-developed for creating diverse chiral heterocyclic frameworks from other building blocks like 2,3-dioxopyrrolidines. nih.gov The sulfonamide group can also be a participant in or a directing group for ring-closure reactions, a common strategy in heterocyclic synthesis. nih.govmdpi.com

The synthesis of fused pyridine derivatives is an area of intense research due to their wide range of pharmacological properties. nih.govresearchgate.net Compounds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines are of considerable interest. nih.gov Research has shown that substituted pyridines can serve as precursors to these complex systems. For example, 6-aminopyridine derivatives can be treated with reagents like urea (B33335), thiourea, or ethyl acetoacetate (B1235776) to yield pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov Similarly, hydrazido-substituted pyridines can be cyclized to form pyrazolo-[3,4-b]-pyridines. nih.gov

While direct examples starting from this compound are not prominently featured in current literature, its structure is primed for such transformations. The chlorine atoms could be selectively substituted with amino or hydrazido groups, which would then be available for subsequent cyclization to form a variety of fused pyridine heterocycles. The general synthetic pathways are well-established for other pyridine precursors. nih.govekb.egekb.eg

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry leverages molecules called ligands, which bind to a central metal atom to form a coordination complex. These complexes are pivotal in catalysis. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group in this compound make it an interesting candidate for ligand design.

Heterocyclic sulfonamides are recognized for their ability to form stable complexes with various metal ions. tsijournals.comresearchgate.net The development of novel ligands is crucial for advancing transition metal catalysis. The sulfonamide moiety itself is a key feature in ligands used for various catalytic processes and is present in a number of inhibitors for enzymes like carbonic anhydrase. nih.gov While specific research on this compound as a ligand for transition metal catalysis is not extensively documented, related structures such as 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide have been successfully used to synthesize iron(II) and copper(II) complexes. tsijournals.com This suggests that this compound could similarly serve as a ligand, with the potential for its chlorine substituents to modulate the electronic properties and, consequently, the catalytic activity of the resulting metal complex.

The interaction between a metal and a ligand determines the properties and reactivity of the resulting complex. Studies on complexes formed with sulfonamide-containing ligands often employ techniques like FTIR, NMR, and ESI-MS to characterize the binding. tsijournals.com For example, the coordination of 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide with Fe(II) and Cu(II) has been confirmed through such analyses, which showed shifts in spectral peaks indicative of metal-ligand bond formation. tsijournals.com The catalytic activity of these complexes can then be evaluated in various chemical reactions, such as the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties, which has been achieved using a magnetic nanoparticle-based catalyst. nih.govnih.gov Although detailed studies on the metal complexes of this compound are yet to be widely published, the principles established with analogous compounds provide a framework for future research into its potential catalytic applications.

Table 1: Physicochemical Properties of a Related Pyridine Sulfonamide Ligand and its Metal Complexes tsijournals.com

CompoundMelting Point (°C)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Molecular Weight (ESI-MS)
4-Methyl-N-(pyridin-2-yl)benzenesulfonamide (Ligand)180–18213.2249.1
Fe(II) Complex265–26714.7553.4
Cu(II) Complex155–15716.2560.8

Building Block for Advanced Materials Research

The unique electronic and structural features of this compound also position it as a potential building block for advanced materials. Its aromatic and heterocyclic nature could be exploited in the design of novel organic electronic materials, polymers, or metal-organic frameworks (MOFs). The presence of chlorine and sulfonamide groups allows for further functionalization to tune the material's properties. For instance, pyridine-containing polymers are explored for various applications, and the dichlorinated nature of this specific building block could enable polymerization through substitution reactions. While direct applications of this compound in materials science are an emerging area of research, related materials like graphitic carbon nitride (g-C3N4) are investigated for energy conversion and photocatalysis, highlighting the utility of nitrogen-containing heterocyclic structures in advanced materials. rsc.org

Monomer for Polymer Synthesis

While specific polymers derived directly from this compound are not extensively documented in current literature, its molecular structure presents significant potential for its use as a monomer in polymer synthesis. The presence of two reactive chlorine atoms on the pyridine ring allows for nucleophilic substitution reactions, a common pathway for creating condensation polymers. The sulfonamide group can also participate in polymerization reactions, potentially after derivatization.

The bifunctional nature of this compound makes it a candidate for creating novel polymers with tailored properties. For instance, reaction with di-amino or di-hydroxy compounds could lead to the formation of polyethers or polyamines incorporating the dichloropyridine sulfonamide moiety into the polymer backbone. Such polymers could exhibit enhanced thermal stability or specific electronic properties conferred by the heterocyclic aromatic ring.

Components in Organic Frameworks (e.g., MOFs, COFs)

The design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) rely on the use of well-defined organic linkers to build porous, crystalline materials. mdpi.com this compound possesses key functional groups that make it a promising candidate for an organic linker in these frameworks.

The pyridine nitrogen atom and the oxygen and nitrogen atoms of the sulfonamide group are excellent Lewis basic sites for coordinating with metal ions to form MOFs. rsc.org The rigid structure of the pyridine ring can help enforce a specific geometry in the resulting framework. By selecting appropriate metal clusters and reaction conditions, frameworks with tailored pore sizes and functionalities can be targeted. For instance, MOFs incorporating this ligand could be explored for applications in gas storage and separation, where the polar sulfonamide groups might offer selective interactions with gases like carbon dioxide. mdpi.com

In the context of COFs, the chlorine atoms offer reactive handles for forming covalent bonds, for example, through Ullmann coupling or other cross-coupling reactions with appropriate multi-topic co-monomers. Ionic COFs, which have electrically charged frameworks, can be designed for applications in chemical analysis and sensing. mdpi.com The potential incorporation of a sulfonamide group could lead to anionic frameworks with applications in selective ion exchange or catalysis. mdpi.com

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

Functional GroupAtomRole in Coordination
PyridineNitrogen (N)Lewis base, coordinates to metal center
SulfonamideOxygen (O)Lewis base, coordinates to metal center
SulfonamideNitrogen (N)Can coordinate to metal center, often after deprotonation

Components in Sensor Technologies (focused on chemical sensing mechanisms)

Materials designed for chemical sensing often rely on specific interactions between an analyte and a host molecule, which results in a measurable signal. MOFs and COFs have emerged as highly versatile platforms for developing chemical sensors due to their high surface area, tunable porosity, and the ability to incorporate responsive chemical groups. mdpi.com

The incorporation of this compound into such frameworks could yield materials suitable for chemical sensing. The sulfonamide group is a well-established hydrogen bond donor and acceptor, capable of forming specific interactions with target molecules. This interaction could form the basis of a sensing mechanism. Furthermore, the pyridine ring can be involved in the photophysical properties of a framework; binding of an analyte to the sulfonamide group could modulate the fluorescence or color of the material, providing a detectable optical signal. MOFs have been explored for their potential in biosensing and diagnostics by positioning catalysts or other active sites within their structure. mdpi.com

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties based on an understanding of these intermolecular forces. nih.gov The sulfonamide group is a highly effective and predictable functional group for building robust supramolecular assemblies, making compounds like this compound valuable targets for study. nih.govresearchgate.net

The sulfonamide group (–SO₂NH₂) is a powerful director of crystal packing due to its ability to act as both a hydrogen bond donor (via the N–H groups) and a hydrogen bond acceptor (via the sulfonyl oxygen atoms). This allows for the formation of highly predictable and stable hydrogen-bonding patterns known as supramolecular synthons. researchgate.net

In related sulfonamide structures, several key hydrogen-bonding motifs are observed:

Centrosymmetric Dimers: Two sulfonamide groups can interact via a pair of N-H···O hydrogen bonds to form a robust R²₂(8) graph set motif. This is a very common synthon in sulfonamide crystal structures. nih.gov

Catemer Chains: Molecules can link into one-dimensional chains through N-H···O or N-H···N (utilizing the pyridine nitrogen) hydrogen bonds. nih.gov

Table 2: Common Hydrogen Bond Synthons in Pyridine Sulfonamides

Synthon TypeDescriptionCommon Graph Set
DimerTwo molecules linked by mutual N-H···O hydrogen bonds.R²₂(8)
Chain (Catemer)Molecules linked sequentially via N-H···N or N-H···O bonds.C(4), C(6)
IntramolecularHydrogen bond between atoms within the same molecule.S(n)

Co-crystallization is a technique used to combine two or more different neutral molecules in a single crystal lattice, offering a powerful method to tune the physical and chemical properties of solid materials. The reliability of the sulfonamide group in forming predictable hydrogen bonds makes it an excellent candidate for co-crystallization studies. nih.govresearchgate.net

By pairing this compound with a suitable coformer molecule that has complementary hydrogen-bonding functional groups (e.g., carboxylic acids, amides, or other N-heterocycles), a wide variety of new crystalline materials can be engineered. researchgate.net The goal is to form robust intermolecular synthons between the sulfonamide and the coformer. Understanding the hierarchy of these interactions is a central challenge in crystal engineering. nih.gov

Several methods are commonly employed to prepare co-crystals, including:

Liquid-Assisted Grinding: Grinding the two components together with a small amount of a solvent can facilitate co-crystal formation. researchgate.netnih.gov

Solution Evaporation: Slowly evaporating a solvent from a solution containing both components can yield high-quality co-crystals. researchgate.net

Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility can lead to the transformation into the most stable co-crystal form. nih.gov

These studies are fundamental to developing new materials with tailored properties, such as improved solubility or stability, based on the predictable self-assembly of building blocks like this compound.

Emerging Research Directions and Future Perspectives in 2,4 Dichloropyridine 3 Sulfonamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2,4-Dichloropyridine-3-sulfonamide is poised to benefit significantly from the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and scalability.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reagents through a network of tubes and reactors. This method allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of sulfonamides, flow chemistry has been shown to be a rapid and environmentally friendly approach. acs.org A fully automated flow-through process has been developed for the production of secondary sulfonamides, demonstrating the potential for high-purity library synthesis without the need for extensive purification. nih.govresearchgate.net This approach could be adapted for the continuous production of this compound, potentially improving efficiency and reducing waste. acs.org

Automated synthesis platforms, which can perform multiple reaction steps sequentially, are also becoming increasingly prevalent. chimia.ch These systems can be integrated with flow reactors to create a fully automated "design-make-test-analyze" cycle, accelerating the discovery of new derivatives. chimia.ch For instance, a binary reactor system has been successfully used for the automated synthesis of a 48-member sulfonamide library. nih.govdntb.gov.ua Such platforms could be programmed to explore the chemical space around this compound, systematically generating and testing novel analogs.

Table 1: Comparison of Traditional Batch Synthesis vs. Automated Flow Synthesis for a Representative Sulfonamide

ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Reaction Time Several hours to daysMinutes to hours
Yield Variable, often moderateGenerally higher and more consistent
Purity Requires extensive purificationHigh purity, often without further purification
Scalability ChallengingReadily scalable
Safety Handling of bulk reagents can be hazardousSmaller reaction volumes enhance safety

This table presents generalized data for illustrative purposes, based on findings in automated sulfonamide synthesis. acs.orgnih.gov

Application of Machine Learning and AI in Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are transforming the way chemists design synthetic routes. nih.govchemrxiv.orgacs.org These computational tools can analyze vast databases of chemical reactions to predict the most efficient and cost-effective pathways for synthesizing a target molecule.

Furthermore, AI has been used to design novel pyridine (B92270) derivatives with specific biological activities. nih.gov By integrating AI with automated synthesis platforms, it is possible to create a closed-loop system where new molecules are designed, synthesized, and tested in a fully autonomous fashion. chimia.ch This approach could be applied to generate and screen a virtual library of this compound derivatives for various research applications. mdpi.com

Exploration of Sustainable and Renewable Synthetic Feedstocks

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, with a strong emphasis on the use of sustainable and renewable feedstocks. reagent.co.uk The pyridine core of this compound, traditionally derived from petrochemical sources, is a key target for more sustainable synthetic methods.

Researchers are exploring various biomass-derived starting materials for the synthesis of pyridines. acsgcipr.org Glycerol, a byproduct of biodiesel production, can be converted to pyridine bases through catalytic processes. researchgate.net Other renewable resources like aldehydes, ketones, and alcohols are also being investigated as precursors. researchgate.net Lignin, a major component of plant biomass, can be used to produce pyridine carboxylic acids through biocatalytic conversions. acsgcipr.org Additionally, furans, which can be derived from C5 and C6 sugars, offer another pathway to pyridine synthesis. acsgcipr.org

The development of these green synthetic routes could significantly reduce the environmental footprint of producing this compound and related compounds. While these methods are still under development, they represent a critical area of future research. acsgcipr.orgresearchgate.net

Development of Novel Analytical Techniques for In-Situ Monitoring

Real-time, in-situ monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and improving safety, particularly in flow chemistry setups. Novel analytical techniques are being developed to provide continuous feedback on the progress of a reaction.

For sulfonamide synthesis, various in-line analytical methods have been evaluated. researchgate.net Techniques such as UV absorption, infrared (IR) spectroscopy, and Raman spectroscopy can be used to monitor the formation of products and the disappearance of reactants in real-time. researchgate.net For more complex reaction mixtures, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers a powerful tool for the simultaneous determination of multiple components. nih.gov A recently developed UHPLC-MS/MS method allows for the rapid analysis of 58 different antibiotics, including 23 sulfonamides, in under 10 minutes. nih.gov

The integration of such advanced analytical techniques into the synthesis of this compound would enable precise process control, leading to improved efficiency and consistency.

Computational Design of Functionalized Derivatives for Specific Research Applications

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. These methods can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of novel derivatives of this compound.

Density functional theory (DFT) studies can be employed to establish the geometry and electronic properties of designed compounds. nih.govmdpi.com Molecular docking simulations can predict how these molecules will interact with specific biological targets, such as enzymes or receptors. mdpi.comrsc.org This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

For example, computational methods have been used to design and evaluate new pyridine derivatives for antimicrobial activity and as tyrosine kinase inhibitors. nih.govmdpi.com By replacing specific functional groups, such as the pyridine ring with a ferrocenyl moiety in the case of imatinib (B729) and nilotinib (B1678881) analogues, researchers can fine-tune the biological activity of the parent compound. mdpi.com A similar approach could be used to design functionalized derivatives of this compound for a wide range of research applications, from materials science to medicinal chemistry. mdpi.comrsc.org

Table 2: Computationally Designed Pyridine Derivatives and Their Potential Applications

Parent CompoundFunctionalization StrategyPotential ApplicationReference
Imatinib/NilotinibReplacement of pyridine with ferroceneAnticancer (Leukemia) mdpi.com
Pyridine PrecursorOne-pot multicomponent reactionAntidiabetic, Antiproliferative nih.gov
QuinolineFunctionalization with carboxylate and pyridyl groupsPhotoluminescent materials mdpi.com
PyridinePhotochemical functionalization with allylic C-H bondsNovel functionalization strategies acs.org

This table provides examples of how computational design has been applied to pyridine-containing molecules for various research purposes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,4-Dichloropyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation and amidation of pyridine derivatives. A common approach is chlorination of pyridine followed by sulfonylation using sulfonic acid derivatives. For example, analogous compounds like 4-chloropyridine-3-sulfonyl chloride (CAS: 33263-44-4) are synthesized via controlled chlorination and sulfonation under anhydrous conditions . Yield optimization requires precise temperature control (e.g., 0–5°C for intermediate stabilization) and stoichiometric ratios of sulfonating agents. Purity is enhanced via recrystallization in polar aprotic solvents. Researchers should monitor reaction progress using TLC or HPLC to avoid over-chlorination byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyridine ring substitution pattern and sulfonamide functional group. The deshielding of protons adjacent to electronegative substituents (Cl, SO2NH2) provides diagnostic peaks .
  • IR : Strong absorption bands at ~1350 cm<sup>−1</sup> (S=O asymmetric stretch) and ~1150 cm<sup>−1</sup> (S=O symmetric stretch) confirm sulfonamide formation .
  • HPLC-MS : Quantifies purity and identifies trace impurities (e.g., residual chlorinated intermediates). A C18 column with acetonitrile/water (60:40) mobile phase is recommended .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of the sulfonamide and chlorine substituents activate the pyridine ring toward nucleophilic attack. Computational studies (e.g., DFT) predict preferential substitution at the 4-position due to lower activation energy compared to the 2-position. Experimental validation involves reacting the compound with amines (e.g., morpholine) in DMF at 80°C, followed by kinetic analysis using <sup>19</sup>F NMR if fluorinated analogs are synthesized .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). A systematic approach includes:

  • Meta-analysis : Compare IC50 values across studies using standardized units (e.g., μM vs. nM) and adjust for solvent polarity .
  • Dose-response validation : Re-test compounds under controlled conditions (e.g., fixed DMSO concentration ≤0.1%) to isolate solvent interference .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Cl with CF3) to isolate structure-activity relationships .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide interactions with Zn<sup>2+</sup> in active sites .
  • MD simulations : Analyze stability of inhibitor-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ constants) with inhibitory activity to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer metal-catalyzed cross-coupling reactions to specific positions .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid, uniform heating (e.g., Suzuki-Miyaura coupling at 100°C for 10 minutes) .
  • Isotopic labeling : Use <sup>13</sup>C-labeled starting materials to track substitution patterns via NMR .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement a quality-by-design (QbD) framework:

  • DoE (Design of Experiments) : Vary factors like temperature, solvent volume, and stirring rate to identify critical process parameters .
  • In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
  • Statistical control : Apply ANOVA to compare yields across batches; outliers trigger re-evaluation of raw material purity or equipment calibration .

Q. What protocols ensure reproducibility in biological assays involving this compound derivatives?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays, including cell passage number limits and serum-free pre-incubation .
  • Reference compounds : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-lab variability .
  • Data transparency : Publish raw HPLC chromatograms and NMR spectra in supplementary materials to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.